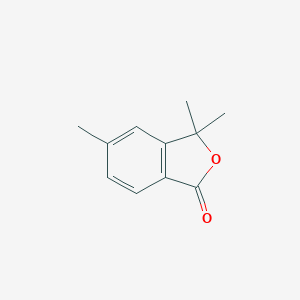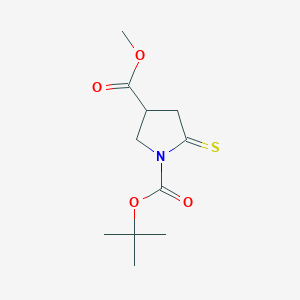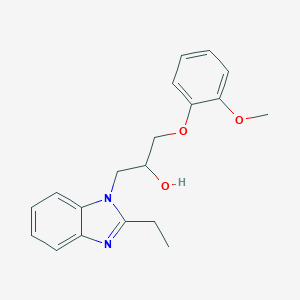
Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate
Vue d'ensemble
Description
“Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate” is a complex organic compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, the synthesis of 1-(4-methoxyphenyl)ethylamine involves the preparation of chiral compounds . Another example is the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, which involves several steps starting from commercially available materials .
Applications De Recherche Scientifique
Catalysis and Synthetic Applications
Glyoxylation-Decarbonylative Stille Coupling
A study highlighted a novel glyoxylation-decarbonylative Stille coupling sequence for synthesizing acyl heterocycles under mild conditions. This methodology included the use of methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate as a key intermediate, showcasing its utility in complex organic synthesis processes (Tasch et al., 2010).
Metal/Organo Relay Catalysis
Another research initiative demonstrated the synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction. This work further underscores the versatility of this compound in facilitating complex chemical transformations under catalyzed conditions (Galenko et al., 2015).
Synthetic Methodologies and Chemical Transformations
Functionalized Pyrido[2,3-b]indoles Synthesis
Research on the synthesis of functionalized pyrido[2,3-b]indoles starting from compounds including this compound has been documented. This study is indicative of the compound's role in the generation of complex molecular architectures, emphasizing its significance in synthetic organic chemistry (Forbes et al., 1992).
Versatile Intermediates for Synthesis
A comprehensive synthesis approach for methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidines-3-carboxylate was reported, showcasing its application as a versatile intermediate. The study highlights the potential of this compound in the synthesis of varied molecular structures (Beji, 2015).
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-12-5-3-10(4-6-12)8-15-9-11(7-13(15)16)14(17)19-2/h3-6,11H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIPPRDEXJUZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B488354.png)
![5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488372.png)
![[1-(5-Chlorothien-2-yl)cyclohexyl]methylamine](/img/structure/B488400.png)

![N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B488422.png)

![9-bromo-6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488441.png)
![6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488443.png)
![5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488468.png)
![2-amino-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B488470.png)
![6-Amino-3-methyl-4-(5-phenyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488471.png)